![molecular formula C20H27NOS B14482647 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol CAS No. 65362-93-8](/img/structure/B14482647.png)
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a phenolic hydroxyl group, making it a versatile molecule in both synthetic and applied chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol typically involves the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine. This reaction is carried out in methanol under reflux conditions for about 3 hours, with a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced pyridine derivatives, and various substituted phenolic compounds.
科学的研究の応用
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The compound’s molecular targets include reactive oxygen species and other free radicals, which it neutralizes through redox reactions .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Also an antioxidant, commonly used in food preservation and polymer stabilization.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer in fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is unique due to the presence of the pyridine ring and the sulfanyl group, which enhance its reactivity and potential applications in coordination chemistry and biological systems. The combination of these functional groups provides a distinct advantage in terms of versatility and effectiveness in various applications.
特性
CAS番号 |
65362-93-8 |
|---|---|
分子式 |
C20H27NOS |
分子量 |
329.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(pyridin-2-ylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H27NOS/c1-19(2,3)15-11-14(12-16(18(15)22)20(4,5)6)13-23-17-9-7-8-10-21-17/h7-12,22H,13H2,1-6H3 |
InChIキー |
GZPJBMLCUFUKJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


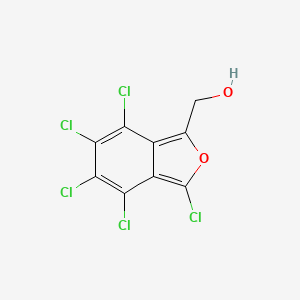
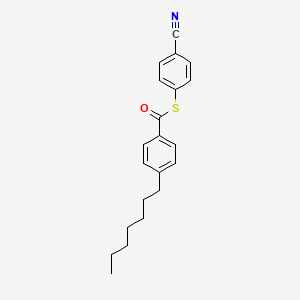

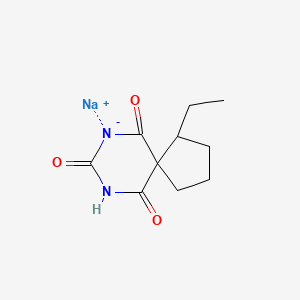
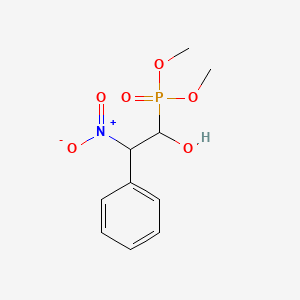
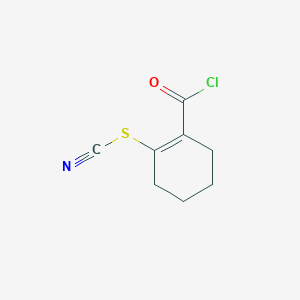
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

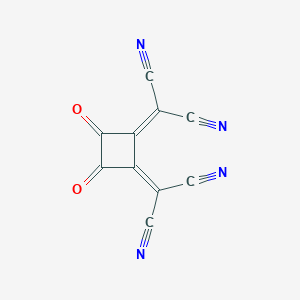


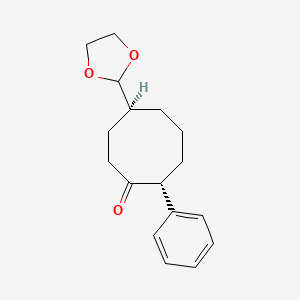
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
